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Compound of Interest

5-Bromo-3-iodo-2-
Compound Name:

propoxybenzaldehyde
CAS No.: 832674-32-5
Cat. No.: B2976176

Get Quote

5-Bromo-3-iodo-2-propoxybenzaldehyde is a polysubstituted benzaldehyde derivative. Its
structure is characterized by a central benzene ring bearing five substituents: an aldehyde
group, a propoxy ether, and two different halogen atoms, bromine and iodine. This unique
arrangement of functional groups imparts a distinct reactivity profile, making it a valuable
building block in organic synthesis.

The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring
towards electrophilic substitution. The ortho-propoxy group is an electron-donating group,
activating the ring, while the bromo and iodo substituents are deactivating yet ortho-, para-
directing. The interplay of these electronic and steric effects governs the molecule's chemical
behavior.

Caption: Chemical Structure of 5-Bromo-3-iodo-2-propoxybenzaldehyde.

Table 1: Physicochemical Properties of 5-Bromo-3-iodo-2-propoxybenzaldehyde
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Property Value Reference
CAS Number 832674-32-5 [1]
Molecular Formula C10H10BrlO2 [1]
Molecular Weight 368.99 g/mol [1]
Physical Form Powder/Solid [2]
CCCOC1=C(C=0)C=C(Br)C=
SMILES [1]
C1l
DEBPNQCDANFXBC-
InChl Key [2]

UHFFFAOYSA-N

Strategic Synthesis Pathway

The synthesis of 5-Bromo-3-iodo-2-propoxybenzaldehyde can be efficiently achieved

through a multi-step sequence starting from commercially available 5-bromosalicylaldehyde.

The chosen pathway leverages selective electrophilic iodination followed by a classic

Williamson ether synthesis, ensuring high regioselectivity and good overall yield.

Synthetic Workflow

KaCO3, Acetone

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-2-propoxybenzaldehyde.

Step 1: Electrophilic lodination of 5-

Bromosalicylaldehyde
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Causality: The synthesis commences with the regioselective iodination of 5-
bromosalicylaldehyde. The strongly activating hydroxyl group directs electrophiles to its ortho
and para positions. With the para position blocked by a bromine atom and one ortho position
occupied by the aldehyde, the electrophilic iodine is directed to the C-3 position. A combination
of molecular iodine (I2) and an oxidizing agent like iodic acid (HIOs) in an aqueous acidic
medium is an effective system for this transformation.

Experimental Protocol:

To a stirred suspension of 5-bromosalicylaldehyde (1.0 eq) in water, add a catalytic amount
of sulfuric acid.

e Add molecular iodine (1.1 eq) and iodic acid (0.4 eq) to the mixture.

o Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours, monitoring the
reaction progress by TLC.

e Upon completion, cool the mixture to room temperature. A precipitate will form.

o Collect the solid by vacuum filtration and wash thoroughly with a cold solution of sodium
thiosulfate to remove unreacted iodine, followed by washing with cold water.

e Dry the resulting solid, 5-bromo-3-iodo-2-hydroxybenzaldehyde, under vacuum. This
intermediate is often of sufficient purity for the next step without further purification.

Step 2: O-Propoxylation via Williamson Ether Synthesis

Causality: The Williamson ether synthesis is a robust and reliable method for forming ethers.[3]
[4][5] The reaction proceeds via an Sn2 mechanism.[4][6] The phenolic hydroxyl group of 5-
bromo-3-iodo-2-hydroxybenzaldehyde is first deprotonated by a mild base, such as potassium
carbonate, to form a nucleophilic phenoxide ion.[3] This phenoxide then attacks the
electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the
halide and forming the desired propoxy ether. A polar aprotic solvent like acetone or DMF is
used to facilitate the dissolution of reactants and promote the Sn2 pathway.[3]

Experimental Protocol:
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 In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-
bromo-3-iodo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

» Add acetone as the solvent (approx. 15 mL per gram of the starting phenol).

 Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the
phenoxide.

o Slowly add 1-bromopropane (1.2 eq) to the stirred suspension.

o Heat the reaction mixture to reflux (approx. 56 °C) and maintain with vigorous stirring for 8-
12 hours. Monitor the reaction progress by TLC.

 After the reaction is complete, cool the mixture to room temperature and filter off the
inorganic salts.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude
product.

o Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with
water and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The resulting crude product can be purified by flash column chromatography on silica gel to
yield pure 5-Bromo-3-iodo-2-propoxybenzaldehyde.

Reactivity and Applications in Drug Discovery

The true synthetic value of 5-Bromo-3-iodo-2-propoxybenzaldehyde lies in its capacity for
selective, sequential functionalization. The differential reactivity of the aryl iodide and aryl
bromide moieties in palladium-catalyzed cross-coupling reactions is a cornerstone of this utility.

Sequential Suzuki-Miyaura Cross-Coupling: Aryl iodides are significantly more reactive than
aryl bromides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[7][8] This
allows for a highly selective coupling reaction at the C-3 position (iodine) while leaving the C-5
position (bromine) intact for a subsequent, different cross-coupling reaction. This strategy is
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invaluable for the synthesis of complex biaryl and heteroaryl structures, which are common
motifs in biologically active molecules.[7][9]

Sequential Functionalization Strategy
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Caption: Selective sequential Suzuki-Miyaura cross-coupling workflow.

General Protocol for Selective Suzuki Coupling at the C-I Position:

 In areaction vessel, combine 5-Bromo-3-iodo-2-propoxybenzaldehyde (1.0 mmol), the
desired arylboronic acid (1.2 mmol), a suitable palladium catalyst such as [1,1'-

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6268423/
https://pdf.benchchem.com/1275/A_Comparative_Guide_to_Catalysts_for_Suzuki_Coupling_of_5_Bromo_2_4_bromobenzyl_oxy_benzaldehyde.pdf
https://www.benchchem.com/product/b2976176/docs?utm_src=pdf-body-img#core-molecular-structure-and-physicochemical-properties
https://www.benchchem.com/product/b2976176/docs?utm_src=pdf-body#core-molecular-structure-and-physicochemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 2-5 mol%), and a base
like potassium carbonate (2.0 mmol).[7]

o Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

e Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and
water.

« Stir the reaction mixture at 80-90 °C until the starting material is consumed (monitor by TLC
or GC-MS).

e Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous
work-up.

e The crude product can be purified by column chromatography to yield the 3-aryl-5-bromo
intermediate, which is ready for a second diversification step.

This selective functionalization allows for the creation of diverse molecular libraries from a
single, advanced intermediate, accelerating the drug discovery process. Furthermore, the
aldehyde group remains available for a host of other transformations, including reductive
amination, Wittig reactions, and the formation of Schiff bases, further expanding its synthetic
utility.[10]

Conclusion

5-Bromo-3-iodo-2-propoxybenzaldehyde is a strategically designed synthetic intermediate
with significant potential in medicinal chemistry and materials science. Its well-defined structure
allows for a logical and high-yielding synthetic approach. The differential reactivity of its two
halogen substituents provides a powerful handle for selective, sequential cross-coupling
reactions, enabling the efficient construction of complex and diverse molecular scaffolds. This
guide provides the foundational knowledge and practical protocols for researchers to effectively
utilize this versatile building block in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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